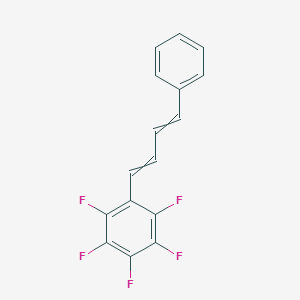
1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene: is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a phenylbuta-1,3-dienyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-phenylbuta-1,3-diene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or nickel to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The phenylbuta-1,3-dienyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzyl alcohol
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorostyrene
- 2,3,4,5,6-Pentafluorothiophenol
Uniqueness
1,2,3,4,5-Pentafluoro-6-(4-phenylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a highly fluorinated benzene ring and a phenylbuta-1,3-dienyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
56693-03-9 |
|---|---|
Molecular Formula |
C16H9F5 |
Molecular Weight |
296.23 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H9F5/c17-12-11(13(18)15(20)16(21)14(12)19)9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI Key |
FVYXZOKTWJAGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


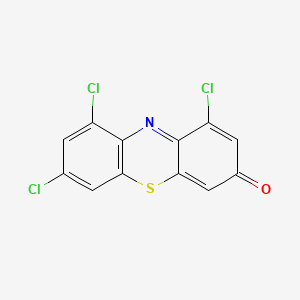

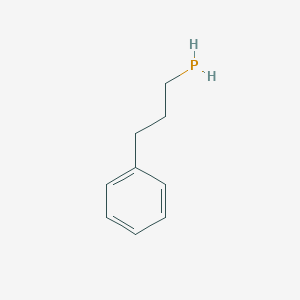
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
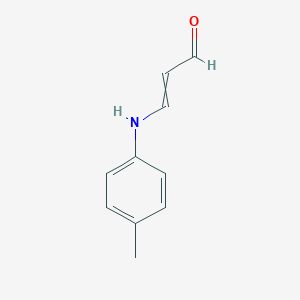
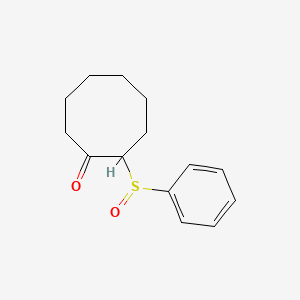
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

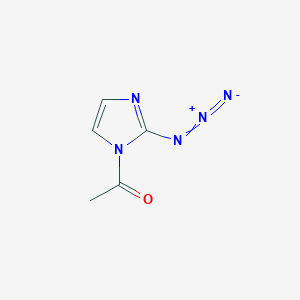
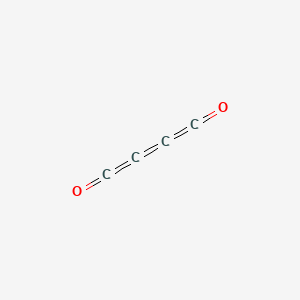
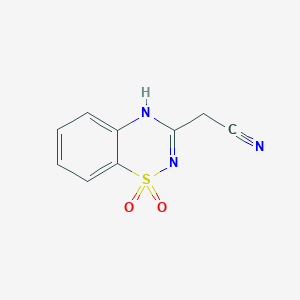
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

